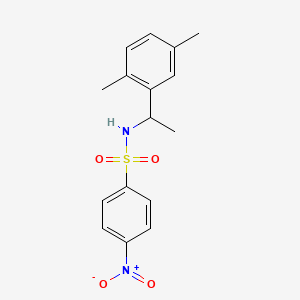

N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide

Description

N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents

Properties

CAS No. |

885420-44-0 |

|---|---|

Molecular Formula |

C16H18N2O4S |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[1-(2,5-dimethylphenyl)ethyl]-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H18N2O4S/c1-11-4-5-12(2)16(10-11)13(3)17-23(21,22)15-8-6-14(7-9-15)18(19)20/h4-10,13,17H,1-3H3 |

InChI Key |

XLLHVUUWUYEYAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sulfonyl Chloride Intermediate

This method involves the reaction of a suitable amine or amino derivative with a sulfonyl chloride to form the sulfonamide linkage, followed by aromatic substitution.

Note: The use of pyridine as a base is common to neutralize HCl generated during sulfonamide formation.

Nucleophilic Aromatic Substitution (SNAr) Approach

In cases where aromatic halides are involved, SNAr reactions facilitate the attachment of the 2,5-dimethylphenyl moiety.

- Reagents: Halogenated aromatic compounds (e.g., 2,5-dimethylphenyl halides), amines, bases such as potassium carbonate.

- Conditions: Elevated temperatures (80–120°C), polar aprotic solvents like DMF or DMSO.

- Outcome: Formation of the N-alkylated sulfonamide.

Reductive Amination for the Ethyl Chain

The N-(1-(2,5-dimethylphenyl)ethyl) fragment can be introduced via reductive amination:

- Reagents: 2,5-dimethylphenylacetaldehyde or ketone, primary amine, reducing agents like sodium cyanoborohydride.

- Conditions: Mild heating in methanol or ethanol.

- Result: Formation of the secondary amine linkage, which is then coupled with sulfonyl derivatives.

Specific Synthesis Examples from Literature

Based on recent research articles, including those from ACS Omega and PMC repositories, the following methods are noteworthy:

Metal-Free Synthesis of Related Sulfonamides

Recent protocols emphasize metal-free conditions, employing mild reagents and avoiding transition metals, which is advantageous for pharmaceutical applications.

- Procedure:

- React 2,5-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base like pyridine.

- Conduct aromatic substitution with methylated derivatives under thermal conditions (~100°C).

- Purify via recrystallization from suitable solvents like methanol or ethyl acetate.

Reference: demonstrates such a protocol, emphasizing mild conditions and high yields.

Use of p-Toluenesulfonyl Chloride (p-TsCl)

p-TsCl is frequently used to activate sulfonic acids and facilitate sulfonamide formation, especially with aromatic amines.

- Reaction conditions:

- Dissolution in dry DCM or pyridine.

- Stirring at room temperature or elevated temperatures (up to 100°C).

- Extended reaction times (up to 48 hours) for complete conversion.

- Purification through chromatography or recrystallization.

Reference: reports such methods, with yields varying from 36% to 80% depending on substituents.

Reaction Conditions and Optimization

Reaction Mechanisms

- Sulfonamide formation: Nucleophilic attack of amine on sulfonyl chloride, releasing HCl.

- Electrophilic aromatic substitution: Methyl or nitro groups introduced via standard aromatic electrophilic substitution.

- Reductive amination: Formation of secondary amines through imine intermediates and reduction.

Summary of Key Reagents and Conditions

Concluding Remarks

The synthesis of N-(1-(2,5-dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide is accessible via multiple routes, predominantly involving sulfonyl chloride-mediated sulfonamide formation, aromatic substitution, and reductive amination techniques. Recent advances favor metal-free, mild-condition protocols, emphasizing high yields and purity. The choice of method depends on the specific substituents, desired yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: Formation of N-(1-(2,5-Dimethylphenyl)ethyl)-4-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of alcohols or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide compound with a molecular formula of C16H18N2O4S and a molecular weight of 342.39 g/mol. The compound has a sulfonamide functional group, known for diverse biological activities and applications in medicinal chemistry. It also includes a nitro group and an ethyl side chain attached to a dimethylphenyl moiety, influencing its chemical behavior.

Scientific Research Applications

This compound is used in interaction studies to understand its binding affinity with target enzymes and receptors, which helps elucidate its mechanism of action and potential side effects.

Biological Activities

Sulfonamides, including this compound, are recognized for their antibacterial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Some studies suggest potential anti-inflammatory and anticancer activities due to their ability to modulate various biochemical pathways.

Chemical Probe

The compound may act as a chemical probe in various biological assays to elucidate mechanisms of action related to sulfonamides.

Analogues

Mechanism of Action

The mechanism of action of N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.

Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.

Sulfisoxazole: Known for its use in urinary tract infections due to its high solubility in urine.

Uniqueness

N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide is unique due to the presence of the 2,5-dimethylphenyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. This structural variation can influence its binding affinity to bacterial enzymes and its overall antimicrobial efficacy.

Biological Activity

N-(1-(2,5-dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a nitro-substituted aromatic ring, which contributes to its biological activity. The molecular formula is , and it exhibits a notable dihedral angle between the aromatic rings that may influence its reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves:

- Inhibition of Bacterial Growth : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition. This disruption affects folic acid synthesis, essential for bacterial DNA replication and cell division.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity against selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound has potential as an antibacterial agent.

Anticancer Activity

Emerging studies have explored the anticancer potential of this sulfonamide derivative. It has been shown to inhibit the proliferation of various cancer cell lines, with notable effects observed in:

- Breast Cancer Cells : IC50 values around 0.5 µM indicate potent cytotoxicity.

- Lung Cancer Cells : Exhibited reduced colony formation in treated cells compared to controls.

The compound's ability to induce apoptosis in cancer cells may be linked to its interference with critical signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy.

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, suggesting its potential as part of combination therapy in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for N-(1-(2,5-Dimethylphenyl)ethyl)-4-nitrobenzenesulfonamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonylation of the amine precursor (e.g., 1-(2,5-dimethylphenyl)ethylamine) with 4-nitrobenzenesulfonyl chloride under basic conditions. Key steps include:

- Reaction Conditions: Use anhydrous dichloromethane or THF as solvent, triethylamine as a base, and room temperature for 12–24 hours .

- Purification: Column chromatography (e.g., petroleum ether/dichloromethane gradients) yields pure product. Confirm purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

- Validation: Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ expected vs. observed) .

Q. How can X-ray crystallography be used to resolve the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization: Use slow evaporation in ethanol/dichloromethane (1:1) to obtain suitable crystals.

- Data Collection: Collect data at 292 K with Mo-Kα radiation (λ = 0.71073 Å). Ensure a data-to-parameter ratio >13.4 for reliability .

- Refinement: Use SHELXL for small-molecule refinement. Key metrics: R factor <0.05, wR factor <0.15, and mean C–C bond length deviation ≤0.004 Å .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituents (e.g., 2,5-dimethylphenyl protons at δ 2.2–2.4 ppm; nitro group deshields adjacent aromatic protons).

- IR: Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹) and nitro group (1520–1340 cm⁻¹) .

- UV-Vis: Monitor nitrobenzenesulfonamide absorbance (λmax ~260–280 nm) for solubility studies.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered groups or twinning) be resolved during structure determination?

Methodological Answer:

- Disorder Handling: Use PART instructions in SHELXL to model disordered regions. Apply geometric constraints to maintain bond lengths/angles .

- Twinning: For non-merohedral twinning, employ the Flack parameter (x) to assess chirality-polarity. Avoid over-reliance on Rogers’ η, which may mislead in near-centrosymmetric structures .

- Validation: Use PLATON/CHECKCIF to flag outliers (e.g., bond distance/angle anomalies) .

Q. What strategies are effective for analyzing biological activity discrepancies in antiviral or enzyme inhibition assays?

Methodological Answer:

- Dose-Response Curves: Generate EC50/CC50 values (e.g., via cell viability assays) to quantify potency vs. cytotoxicity. Compare with reference compounds like ribavirin .

- Time-of-Addition Assays: Add the compound at different infection stages (pre-/post-viral entry) to identify mechanism (e.g., early-stage inhibition reduces viral titer by >100-fold) .

- Data Reconciliation: Use statistical tools (e.g., ANOVA) to assess batch variability. Validate with orthogonal assays (e.g., plaque reduction vs. qPCR).

Q. How can computational methods complement experimental data in studying sulfonamide-protein interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding modes to viral targets (e.g., RSV fusion protein). Prioritize poses with sulfonamide oxygen forming hydrogen bonds .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions).

- SAR Analysis: Correlate substituent effects (e.g., nitro group position) with activity using QSAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.